molecular formula C13H12O5 B186829 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester CAS No. 38322-74-6

4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester

Cat. No. B186829
CAS RN: 38322-74-6
M. Wt: 248.23 g/mol
InChI Key: QBQCROLDTZVZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester, commonly known as coumarin, is a naturally occurring compound found in many plants. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of coumarin varies depending on its biological activity. Coumarin exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Coumarin exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Coumarin exerts its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Coumarin exerts its anticoagulant activity by inhibiting the activation of thrombin and factor Xa. Coumarin exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Biochemical And Physiological Effects

Coumarin has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of platelet aggregation, and reduction of oxidative stress. Coumarin has also been found to possess hepatoprotective, neuroprotective, and cardioprotective effects.

Advantages And Limitations For Lab Experiments

Coumarin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Coumarin also exhibits a broad range of biological activities, making it a versatile compound for various experiments. However, coumarin has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on coumarin. One of the potential future directions is the development of novel coumarin derivatives with improved biological activities and reduced toxicity. Another future direction is the investigation of the molecular mechanisms underlying the biological activities of coumarin. Moreover, the potential therapeutic applications of coumarin in various diseases, such as cancer, inflammation, and microbial infections, need to be further explored. Additionally, the development of coumarin-based drug delivery systems for targeted drug delivery is another potential future direction.

Synthesis Methods

Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine.

Scientific Research Applications

Coumarin has been extensively studied for its various biological activities, including anticancer, anti-inflammatory, antimicrobial, anticoagulant, and antioxidant properties. Coumarin has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Coumarin has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Coumarin has been reported to exhibit antimicrobial activity against various bacteria and fungi. Moreover, coumarin has been found to possess anticoagulant activity by inhibiting the coagulation cascade. Coumarin has also been reported to exhibit antioxidant activity by scavenging free radicals.

properties

IUPAC Name

ethyl 7-methoxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-13(15)12-7-10(14)9-5-4-8(16-2)6-11(9)18-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQCROLDTZVZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191688
Record name 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester

CAS RN

38322-74-6
Record name 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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